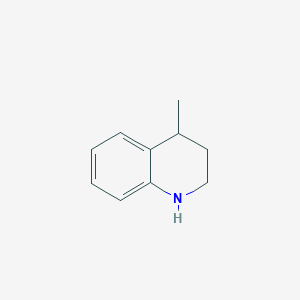

4-Methyl-1,2,3,4-tetrahydroquinoline

描述

Significance of the Tetrahydroquinoline Scaffold in Heterocyclic Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prominent core structure in a vast number of synthetic and natural compounds, making it a significant scaffold in heterocyclic chemistry and medicinal chemistry. nih.govresearchgate.netajrconline.org This structural motif is present in numerous biologically active molecules and pharmacologically relevant therapeutic agents. ajrconline.orgresearchgate.net

The versatility of the tetrahydroquinoline scaffold is demonstrated by its presence in a wide array of pharmaceuticals with diverse activities. researchgate.net For instance, derivatives of this scaffold have been developed as antiarrhythmic drugs, schistosomicides, and antiviral antibiotics. researchgate.net Furthermore, compounds incorporating the tetrahydroquinoline structure are being investigated for the treatment of HIV, Alzheimer's disease, and malaria. researchgate.net The broad spectrum of biological activities associated with this scaffold underscores its importance as a privileged structure in drug discovery. ajrconline.org

Overview of Methyl-Substituted Tetrahydroquinolines in Scientific Literature

The introduction of a methyl group to the tetrahydroquinoline scaffold can significantly influence the biological activity of the resulting molecule. Scientific literature indicates that methyl-substituted tetrahydroquinolines are of considerable interest, particularly in the search for new therapeutic agents. wikipedia.org

One area where methyl-substituted tetrahydroquinolines have shown promise is in the development of antifungal compounds. A study on new 4-methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines reported that these compounds exhibited very good antifungal activities against a range of fungi, including various Aspergillus and Trichophyton species. ontosight.airsc.org This suggests that the 4-methyl substitution, in combination with other functional groups, can lead to potent antifungal agents. ontosight.airsc.org

The synthesis of methyl-substituted tetrahydroquinolines is often achieved through the catalytic hydrogenation of the corresponding methyl-substituted quinolines. wikipedia.org For example, 2-methyl-1,2,3,4-tetrahydroquinoline is produced by the hydrogenation of quinaldine (B1664567). wikipedia.org Similarly, 4-Methyl-1,2,3,4-tetrahydroquinoline can be synthesized via the reduction of 4-methylquinoline (B147181). The specific conditions of these reactions, such as the catalyst and pressure used, can influence the yield and purity of the final product.

Research Trajectories and Future Directions for this compound

Current research on tetrahydroquinoline derivatives points towards several promising future directions for this compound. The established antifungal activity of its derivatives suggests a clear path for further investigation in this area. ontosight.airsc.org Future research could focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a clear structure-activity relationship (SAR) for their antifungal properties.

Furthermore, given the wide range of biological activities associated with the tetrahydroquinoline scaffold, including anticancer and antimicrobial effects, it is plausible that this compound could serve as a valuable building block for the development of new therapeutic agents in these areas as well. ontosight.airesearchgate.netresearchgate.netnih.govnih.gov The synthesis of novel derivatives and their subsequent biological screening could uncover new lead compounds for drug discovery. ontosight.ai

The development of more efficient and selective synthetic methods for this compound and its derivatives will also be a key area of future research. This includes the exploration of new catalysts and reaction conditions for the hydrogenation of 4-methylquinoline to improve yields and reduce by-products. cdnsciencepub.com

Detailed Research Findings

Synthesis and Characterization

The primary method for the synthesis of this compound is the catalytic hydrogenation of 4-methylquinoline. cdnsciencepub.com One study explored the partial transfer hydrogenation of 4-methylquinoline using a cobalt-amido cooperative catalyst, which resulted in the formation of 4-methyl-1,2-dihydroquinoline (B8715434) in a 36% yield after 4 hours at 25°C. cdnsciencepub.com Further reduction would yield the desired tetrahydroquinoline.

| Reactant | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methylquinoline | Cobalt-amido complex | 4-Methyl-1,2-dihydroquinoline | 36% | cdnsciencepub.com |

The characterization of this compound has been described, with its mass spectrum showing a base peak at M-15, corresponding to the loss of a methyl group. cdnsciencepub.com This fragmentation pattern is a key characteristic for its identification. cdnsciencepub.com

Spectroscopic Data for this compound

| Technique | Key Data | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Base peak at M-15 | cdnsciencepub.com |

Biological Activity

While research on the biological activity of this compound itself is limited, studies on its derivatives have shown significant promise. As previously mentioned, derivatives such as 4-methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines have demonstrated potent antifungal activity. ontosight.airsc.org This suggests that the 4-methyltetrahydroquinoline core can be a valuable pharmacophore in the design of new antifungal agents.

The broader class of tetrahydroquinoline derivatives has been extensively studied for a variety of biological activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.netnih.govnih.gov This provides a strong rationale for the future biological evaluation of this compound and its derivatives in these therapeutic areas.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNZWCYNCDWCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864885 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19343-78-3 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19343-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-4-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019343783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-4-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCF8IC3A94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches encompass methods that construct the 4-methyl-1,2,3,4-tetrahydroquinoline core in a highly convergent manner. These strategies are often characterized by the use of powerful catalytic systems that enable the selective reduction of the corresponding aromatic precursors or orchestrate complex multi-step transformations within a single reaction vessel.

Hydrogenation of Quinaldine (B1664567) and Related Methylquinolines

The catalytic hydrogenation of quinaldine (2-methylquinoline) and other methyl-substituted quinolines represents a direct and widely studied route to 2-methyl- and other methyl-1,2,3,4-tetrahydroquinolines. This transformation involves the reduction of the pyridine (B92270) ring of the quinoline (B57606) system, leaving the benzene (B151609) ring intact. The choice of catalyst, solvent, temperature, and hydrogen pressure is critical to achieving high yields and selectivity.

A variety of catalysts have been shown to be effective for this transformation. For instance, ruthenium-based catalysts, such as 5 wt% Ru/Al2O3, have been utilized for the hydrogenation of 2-methylquinoline (B7769805). iscre28.org Kinetic studies of this reaction are crucial for optimizing conditions for applications like liquid organic hydrogen carriers (LOHCs). iscre28.org The reaction proceeds through intermediates, and higher temperatures can enhance both the reaction rate and the selectivity for the desired tetrahydroquinoline product. iscre28.org

Iridium complexes, including cyclometallated Ir(III) catalysts, have also demonstrated high activity for the homogeneous hydrogenation of N-heterocycles under mild conditions, such as ambient temperature and 1 atm of H2 pressure. researchgate.net Similarly, cobalt-amido complexes have been used for the controlled partial transfer hydrogenation of quinolines, such as 4-methylquinoline (B147181), using ammonia (B1221849) borane (B79455) (H3N∙BH3) as a hydrogen source. nih.gov This method can selectively produce 4-methyl-1,2-dihydroquinoline (B8715434), which can be further reduced to the corresponding tetrahydroquinoline. nih.gov The steric hindrance of substituents can play a significant role; for example, the reduction of 2-methylquinoline using this cobalt system was found to be challenging, likely due to steric effects on the 1,2-hydrogenation step. nih.gov

Hydrodenitrogenation (HDN) studies on catalysts like S-NiMo/α-Al2O3 also provide insight into the hydrogenation of quinaldine. In these processes, the amine ring of quinaldine is rapidly hydrogenated, forming an equilibrium with 1,2,3,4-tetrahydroquinaldine (B1666717) and other hydrogenated species.

Below is a table summarizing various catalytic systems used for the hydrogenation of methylquinolines.

Table 1: Catalytic Systems for the Hydrogenation of Methylquinolines

| Precursor | Catalyst | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline | 5 wt% Ru/Al2O3 | H2 (25-75 bar), 120-180 °C, n-hexane | 2-Methyl-1,2,3,4-tetrahydroquinoline | - | iscre28.org |

| 4-Methylquinoline | Cobalt-amido complex 1 | H3N∙BH3 (1.1 equiv), THF, 25 °C, 20 h | 4-Methyl-1,2-dihydroquinoline | 99% | nih.gov |

| Quinaldine (2-Methylquinoline) | S-NiMo/α-Al2O3 | H2 (3.0 - 10.0 MPa), 130 - 360 °C | 1,2,3,4-Tetrahydroquinaldine | - |

One-Pot Cascade Reactions for Tetrahydroquinoline Ring Formation

One-pot cascade reactions have emerged as a powerful and efficient strategy for synthesizing tetrahydroquinolines from simple, acyclic starting materials. These reactions combine multiple bond-forming events in a single operation without the need to isolate intermediates, thereby increasing synthetic efficiency and reducing waste. acs.orgnih.gov

A notable example of a one-pot cascade reaction is the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, catalyzed by a Manganese(I) PN3 pincer complex. acs.orgnih.govacs.org This method operates via a "borrowing hydrogen" (BH) methodology. acs.org The process is highly atom-economical, with water being the only byproduct, and it does not require any external reducing agents. acs.orgacs.org

The reaction sequence involves several catalytic steps:

The manganese catalyst dehydrogenates the secondary alcohol to form a ketone.

The 2-aminobenzyl alcohol undergoes condensation with the in-situ generated ketone.

The resulting intermediate cyclizes.

Finally, the hydrogen that was "borrowed" from the alcohol is returned by the manganese hydride species to reduce the cyclic intermediate, yielding the final 1,2,3,4-tetrahydroquinoline (B108954) product. acs.org

This methodology allows for the synthesis of a variety of substituted tetrahydroquinolines with good yields. nih.gov

In the Manganese(I) PN3 pincer complex-catalyzed reaction, the choice of base and solvent system is critical for directing the reaction pathway towards either the fully reduced tetrahydroquinoline or the oxidized quinoline product. acs.orgnih.gov

Research has shown that the reaction between 2-aminobenzyl alcohol and 1-phenylethanol (B42297) is drastically influenced by the base employed. acs.org For instance:

Using potassium tert-butoxide (KOtBu) at 140 °C selectively yields the corresponding 2-phenylquinoline. acs.org

Conversely, employing a combination of bases, specifically potassium hydride (KH) and potassium hydroxide (B78521) (KOH), at a lower temperature of 120 °C, preferentially produces the reduced product, 2-phenyl-1,2,3,4-tetrahydroquinoline. acs.org

This selectivity highlights the crucial role of the base in controlling the final hydrogenation step of the catalytic cycle. The combination of KH and KOH facilitates the formation of the manganese hydride species necessary for the reduction of the quinoline intermediate to the tetrahydroquinoline. acs.org The solvent, such as 1,2-dimethoxyethane (B42094) (DME), is also a key parameter in optimizing these reactions. nih.gov

Table 2: Influence of Base on the Synthesis of 2-Phenylquinoline vs. 2-Phenyl-1,2,3,4-tetrahydroquinoline

| Starting Materials | Catalyst | Base | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzyl alcohol, 1-Phenylethanol | Mn(I) PN3 Pincer Complex | KOtBu | 140 °C | 2-Phenylquinoline | acs.org |

| 2-Aminobenzyl alcohol, 1-Phenylethanol | Mn(I) PN3 Pincer Complex | KH / KOH | 120 °C | 2-Phenyl-1,2,3,4-tetrahydroquinoline | acs.org |

Copper(II) Chloride Catalyzed One-Pot Formation

An alternative one-pot methodology for the synthesis of tetrahydroquinoline skeletons involves a Copper(II) chloride (CuCl2) catalyzed reaction. This approach is valued for its use of an inexpensive, low-toxicity, and easy-to-handle catalyst. mdpi.com

This specific method facilitates the formation of 1,4-disubstituted tetrahydroquinoline derivatives from the reaction of N-methyl-N-alkylanilines and vinyl ethers in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.comnih.gov The reaction proceeds smoothly at room temperature. mdpi.com

The proposed reaction mechanism involves several steps:

The N-methyl-N-alkylaniline reacts with TBHP, catalyzed by CuCl2, to generate an intermediate.

This intermediate transforms into an iminium ion in the presence of the Lewis acidic CuCl2.

The iminium ion then reacts with the vinyl ether.

Finally, an electrophilic aromatic ring closure occurs to afford the 1,4-disubstituted tetrahydroquinoline product. mdpi.com

Experiments have confirmed that CuCl2 acts as an effective Lewis acid in this transformation. For example, reacting a pre-formed N-(t-butyldioxymethyl)aniline intermediate with n-butyl vinyl ether in the presence of catalytic CuCl2 yielded the corresponding tetrahydroquinoline, supporting the proposed pathway. mdpi.com

Table 3: CuCl2-Catalyzed Synthesis of Tetrahydroquinolines

| N-Methyl-N-alkylaniline | Vinyl Ether | Catalyst | Oxidant | Product (Example) | Yield | Reference |

|---|---|---|---|---|---|---|

| N,N-dimethylaniline | n-butyl vinyl ether | CuCl2 (5 mol%) | TBHP | 4-Butoxy-1-methyl-1,2,3,4-tetrahydroquinoline | 40% | mdpi.com |

| N-methyl-N-ethylaniline | n-butyl vinyl ether | CuCl2 (5 mol%) | TBHP | 4-Butoxy-1-ethyl-1,2,3,4-tetrahydroquinoline | 42% | mdpi.com |

Proposed Mechanistic Pathways Involving Iminium Ions

The synthesis of the tetrahydroquinoline core often proceeds through pathways involving reactive intermediates, with the iminium ion being a key species. One of the prevailing mechanisms suggests a stepwise process where an N-acyliminium ion is formed, which then undergoes a ring closure with an enolate ion. nih.gov Another proposed pathway involves a Mannich-type reaction of an enolized anhydride (B1165640) with an imine component, followed by N-acylation to yield the final lactam product. nih.gov The structure of the imine substrate and the anhydride's capacity for enolization significantly influence the reaction's course. nih.gov

In the context of Lewis acid-catalyzed reactions, such as the Povarov reaction, the formation of an iminium ion is a critical initial step. rsc.orgresearchgate.net The acid catalyst activates an aldehyde, facilitating an attack by a N-substituted amine to generate the iminium ion. rsc.orgnih.gov This electrophilic cationic species is then poised to react with a nucleophile, such as an electron-rich alkene, to build the tetrahydroquinoline framework. rsc.orgnih.gov Theoretical studies underscore that the presence of an acid catalyst is essential for the formation of this intermediary iminium ion. rsc.orgresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like this compound in a single step from readily available starting materials. These strategies are valued for their atom economy and ability to rapidly generate molecular diversity. researchgate.net

Povarov Reaction and its Variants

The Povarov reaction is a cornerstone in the synthesis of tetrahydroquinolines. eurekaselect.com It is formally classified as a [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form the tetrahydroquinoline ring system. nih.gov Initially reported by L.S. Povarov, this reaction has evolved significantly, with the development of one-pot, three-component versions that have revitalized its utility in organic synthesis. researchgate.neteurekaselect.com

The modern iteration of the Povarov reaction is often a one-pot, acid-catalyzed, three-component condensation of an aniline, an aldehyde, and an activated alkene. researchgate.net This approach circumvents the need to pre-form the imine, as it is generated in situ. sci-rad.com The reaction is typically catalyzed by either Lewis or Brønsted acids, which activate the imine for the subsequent cycloaddition with the alkene. researchgate.netsci-rad.com This methodology provides a direct and efficient route to highly functionalized tetrahydroquinoline derivatives. researchgate.net

Lewis acids play a pivotal role in catalyzing the Povarov reaction by enhancing the electrophilicity of the reactants. A variety of Lewis acids have been explored, with their efficacy varying based on the specific substrates and reaction conditions. nih.gov

In a comparative study of Lewis acids for the synthesis of a N-propargyl-tetrahydroquinoline derivative, five different catalysts (InCl₃, BiCl₃, AlCl₃, TiCl₄, and BF₃) were evaluated. rsc.orgnih.gov Indium(III) chloride (InCl₃) demonstrated the highest performance, providing the best reaction yield. rsc.orgresearchgate.netrsc.org Theoretical analysis using Density Functional Theory (DFT) revealed that InCl₃ provides the lowest energy barrier for the catalytic interactions. rsc.orgresearchgate.net It effectively increases the electrophilic character of the aldehyde, which promotes the formation of the crucial iminium ion intermediate and subsequently triggers the formation of the tetrahydroquinoline product. rsc.orgresearchgate.net In contrast, the desired product was not obtained in the absence of a catalyst. rsc.orgresearchgate.net

Below is a data table summarizing the experimental yields and calculated energy barriers for different Lewis acid catalysts in a model Povarov reaction.

| Catalyst | Experimental Yield (%) | Gibbs Free Energy Barrier (kcal/mol) for Iminium Ion Formation |

| InCl₃ | High | Lowest |

| BiCl₃ | Low | 5.0 |

| BF₃ | Moderate | - |

| AlCl₃ | Moderate | - |

| TiCl₄ | Moderate | - |

| None | 0 | Prohibitively high |

| Data derived from theoretical and experimental studies on a model three-component cationic Povarov reaction. rsc.orgnih.gov |

Detailed mechanistic studies, supported by DFT calculations, have clarified the pathway of the Lewis acid-catalyzed Povarov reaction. rsc.orgresearchgate.net The reaction does not proceed via a concerted [4+2] cycloaddition, often referred to as an aza-Diels-Alder reaction. rsc.orgresearchgate.net Instead, it follows a stepwise, domino process. rsc.orgresearchgate.netresearchgate.net

The mechanism is initiated by the Lewis acid-catalyzed formation of an iminium cation. rsc.org This is followed by a nucleophilic attack from the activated alkene onto the iminium ion, leading to the formation of a Mannich-type adduct. rsc.orgresearchgate.net The final step is a subsequent intramolecular Friedel–Crafts cyclization of this adduct, which closes the ring to form the tetrahydroquinoline skeleton. rsc.orgresearchgate.net This clear stepwise mechanism involving cationic intermediates has led to the suggestion that this transformation is more accurately described as a domino Mannich–Friedel-Crafts reaction rather than a pericyclic cycloaddition. rsc.orgbohrium.com

Stereoselective Syntheses of Substituted this compound Derivatives

The synthesis of specific stereoisomers of substituted tetrahydroquinolines is of great importance, and various strategies have been developed to control the stereochemical outcome. Diastereoselective approaches often rely on the inherent facial bias of the reactants or the influence of catalysts and reaction conditions.

One method involves the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with various cyanoalkenes. This reaction proceeds with high diastereoselectivity, yielding complex tetrahydroquinoline derivatives. nih.govfrontiersin.org The specific diastereomeric ratio is highly dependent on the substituents of the reactants.

The following table presents data from a study on the highly diastereoselective synthesis of various tetrahydroquinoline derivatives.

| Entry | R Group in Cyanoalkene | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 2-chlorophenyl | 91 | >20:1 |

| 2 | 3-bromophenyl | 93 | >20:1 |

| 3 | 4-ethynylphenyl | 92 | >20:1 |

| 4 | 4-methoxyphenyl | 88 | >20:1 |

| Data from the synthesis of 2-aryl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitriles. nih.govfrontiersin.org |

Mechanochemical versions of the Povarov reaction have also been shown to produce tetrahydroquinolines with good to excellent diastereoselectivity, typically favoring the cis isomer. nih.gov Furthermore, reductive cyclization strategies have been investigated to understand and control stereoselectivity by modifying the substitution pattern of the precursor molecules. nih.gov

Derivatization and Functionalization Reactions

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives. Its strategic functionalization at various positions allows for the modulation of its chemical and physical properties, making it a key intermediate in medicinal chemistry and materials science. The primary sites for derivatization include the nitrogen atom (N-1) and the carbon atoms of both the saturated heterocyclic ring (C-2, C-3, C-4) and the aromatic ring (C-5, C-6, C-7, C-8).

The ability to introduce diverse functional groups at specific positions on the tetrahydroquinoline ring is crucial for developing new compounds with tailored properties.

N-1 Position: The secondary amine at the N-1 position is a common site for functionalization. Standard N-alkylation reactions can be employed to introduce a variety of alkyl or aryl groups. For instance, reductive amination of the parent tetrahydroquinoline with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) provides N-substituted derivatives. frontiersin.org Furthermore, acylation of the nitrogen atom with acyl chlorides or anhydrides yields the corresponding amides, which can alter the electronic properties of the aromatic ring and influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. researchgate.net

C-2 and C-4 Positions: Functionalization at the C-2 and C-4 positions of the saturated ring can be achieved through various synthetic strategies. A diastereoselective synthesis of 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters has been developed starting from methyl (2-nitrophenyl)acetate. frontiersin.org This method involves alkylation followed by ozonolysis and a final catalytic hydrogenation step that initiates a tandem reduction-reductive amination sequence, yielding products with the C-2 alkyl group positioned cis to the C-4 carboxylic ester. frontiersin.org This approach demonstrates the controlled introduction of functional groups at both the C-2 and C-4 positions.

Recent methods have also explored the diastereoselective synthesis of functionalized tetrahydroquinoline derivatives containing an indole (B1671886) scaffold through an inverse-electron-demand aza-Diels–Alder reaction, showcasing advanced techniques for C-2 and C-3 functionalization.

The following table summarizes common functionalization reactions at these key positions.

| Position | Reaction Type | Reagents | Functional Group Introduced |

| N-1 | N-Alkylation | Alkyl halides, Aldehydes/Ketones + Reducing Agent | Alkyl, Benzyl |

| N-1 | N-Acylation | Acyl chlorides, Anhydrides | Acyl (e.g., Acetyl, Benzoyl) |

| C-2 | Tandem Reduction-Reductive Amination | Alkylated (2-nitrophenyl)acetates, H₂, Catalyst | Alkyl |

| C-4 | Tandem Reduction-Reductive Amination | Alkylated (2-nitrophenyl)acetates, H₂, Catalyst | Carboxylic Ester |

The derivatization of the 4-position of the tetrahydroquinoline ring to include an exocyclic dicyanomethylene group creates a highly reactive species. The synthesis of 4-(α,α-dicyanomethylene)-1,2,3,4-tetrahydroquinoline is typically achieved through the condensation of 4-keto-1,2,3,4-tetrahydroquinoline with malononitrile.

Studies on the reactivity of these derivatives, particularly their behavior in the presence of strong acids, have revealed interesting transformations. When 4-(α,α-dicyanomethylene)-1,2,3,4-tetrahydroquinoline was treated with concentrated sulfuric acid, the expected intramolecular cyclization to form an acequinoline (B1665417) nucleus did not occur. Instead, the reaction yielded a product identified as 4-carbamoyl-3,4-dihydro-2(1H)-quinolinone. This transformation involves the hydrolysis of both nitrile groups to amides, followed by the hydrolysis of the enamine system and subsequent ring-opening and re-cyclization. A significant portion of the starting material also reverts to 4-keto-1,2,3,4-tetrahydroquinoline through the reversal of the initial condensation reaction.

The table below outlines the observed reaction of this dicyanomethylene derivative.

| Starting Material | Reagent | Conditions | Major Product | Other Products |

| 4-(α,α-Dicyanomethylene)-1,2,3,4-tetrahydroquinoline | Concentrated H₂SO₄ | Not specified | 4-Carbamoyl-3,4-dihydro-2(1H)-quinolinone | 4-Keto-1,2,3,4-tetrahydroquinoline |

The nitration of the benzene ring of the tetrahydroquinoline system is a key reaction for introducing a nitro group, which can be further converted into other functional groups, such as amines. The position of nitration is highly dependent on the reaction conditions and, crucially, on the nature of the substituent at the N-1 position. researchgate.net

For the parent 1,2,3,4-tetrahydroquinoline, nitration under acidic conditions (e.g., HNO₃/H₂SO₄) leads to the formation of the N-protonated species. This ammonium (B1175870) cation is a deactivating, meta-directing group, which results in nitration primarily at the C-7 position. Some C-5 nitration may also be observed. researchgate.net

To achieve nitration at the C-6 position, the activating and ortho-, para-directing influence of the nitrogen lone pair must be harnessed. This is accomplished by protecting the nitrogen atom with an acyl group, such as acetyl or trifluoroacetyl. When N-acetyl-tetrahydroquinoline is nitrated, the major product is the 6-nitro derivative, as the acetyl group moderates the nitrogen's activating effect and directs the electrophile to the para position. The use of a strongly deactivating N-trifluoroacetyl group can further enhance the selectivity for the 6-nitro isomer under specific conditions. researchgate.net

A comprehensive study on the nitration of N-protected tetrahydroquinolines has demonstrated that total regioselectivity for the 6-position can be achieved. researchgate.net This control over the reaction's outcome is vital for the targeted synthesis of specific isomers.

The regioselectivity of nitration is summarized in the table below.

| N-1 Substituent | Nitrating Agent | Major Product(s) | Rationale |

| -H (protonated to -H₂⁺) | HNO₃/H₂SO₄ | 7-Nitro-1,2,3,4-tetrahydroquinoline | The -NH₂⁺- group is deactivating and meta-directing. |

| -COCH₃ (Acetyl) | HNO₃/H₂SO₄ | 6-Nitro-1,2,3,4-tetrahydroquinoline | The acetylamino group is activating and ortho-, para-directing. |

| -COCF₃ (Trifluoroacetyl) | HNO₃/CF₃COOH | 6-Nitro-1,2,3,4-tetrahydroquinoline | The trifluoroacetylamino group is a moderately deactivating but still para-directing group, offering high selectivity. |

Advanced Spectroscopic and Computational Characterization of 4 Methyl 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-Methyl-1,2,3,4-tetrahydroquinoline. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the precise mapping of proton and carbon environments within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides key information about the electronic environment of the protons. The aromatic protons typically appear in the downfield region (approx. 6.5-7.2 ppm), with their multiplicity determined by the coupling with adjacent aromatic protons. The aliphatic protons on the saturated ring resonate in the upfield region. The proton at the chiral center (C4) is coupled to the adjacent methylene (B1212753) protons (C3) and the methyl group protons, resulting in a complex multiplet. The methylene protons at C2 and C3 are diastereotopic and often appear as complex multiplets. The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. The methyl group protons at C4 produce a characteristic doublet due to coupling with the C4 proton.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. The aromatic carbons resonate between approximately 114 and 145 ppm. The aliphatic carbons (C2, C3, C4) and the methyl carbon appear in the upfield region, with their specific shifts influenced by the substitution pattern.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H (C5-C8) | 6.5 - 7.2 | m |

| N-H | ~3.6 (broad) | s |

| H2 | ~3.3 | m |

| H4 | ~3.0 | m |

| H3 | 1.6 - 2.1 | m |

| CH₃ | ~1.2 | d |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C8a | ~144 |

| C5-C8 | 114 - 129 |

| C4a | ~122 |

| C2 | ~42 |

| C3 | ~30 |

| C4 | ~31 |

| CH₃ | ~22 |

Detailed NMR Studies for Isomer Characterization

NMR spectroscopy is crucial for distinguishing this compound from its constitutional isomers, such as the 2-methyl, 3-methyl, and various aromatic-ring-substituted methyl isomers.

2-Methyl Isomer : This isomer would show a characteristic doublet for the methyl group and a multiplet for the H2 proton, which is adjacent to the nitrogen and the methyl-substituted carbon. The chemical shifts of C2 and the methyl group would be significantly different from the 4-methyl isomer.

3-Methyl Isomer : The methyl signal would appear as a doublet, coupled to the H3 proton. The protons on the C2 and C4 methylene groups would show distinct splitting patterns compared to the 4-methyl isomer.

6-Methyl Isomer : The methyl group would be attached to the aromatic ring, resulting in a singlet in the aromatic region of the ¹H NMR spectrum (~2.2 ppm) and a signal around 21 ppm in the ¹³C NMR spectrum. The splitting patterns of the remaining aromatic protons would also be altered.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming these assignments by establishing proton-proton and proton-carbon correlations, respectively, thereby providing definitive evidence for the specific substitution pattern.

Low-Temperature NMR for Mechanistic Investigations

The saturated six-membered ring of this compound is not planar and exists in a dynamic equilibrium of conformations, typically half-chair forms. Low-temperature NMR studies can be employed to slow down the rate of ring inversion, allowing for the observation of individual conformers. cdnsciencepub.com

At sufficiently low temperatures, the signals for the axial and equatorial protons and carbons may become distinct. This technique allows for the determination of the conformational preference of the methyl group at the C4 position (axial vs. equatorial). The energy barrier for the conformational interchange can be calculated from the coalescence temperature of the signals. amazonaws.com Such studies provide critical insights into the molecule's dynamic behavior and the steric and electronic factors governing its preferred three-dimensional structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns. The compound has a molecular formula of C₁₀H₁₃N, corresponding to a molecular weight of 147.22 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) peak is observed at m/z 147. A key feature in the mass spectrum of this compound is the highly intense peak at M-15 (m/z 132), which often serves as the base peak. chemicalbook.com This dominant fragment corresponds to the loss of the methyl group (•CH₃) from the C4 position, forming a stable secondary carbocation. This fragmentation pathway is characteristic of methyl substitution on the hydroaromatic ring. chemicalbook.com

This contrasts with other isomers; for example, the 3-methyl isomer typically shows a significant peak at M-29 due to the loss of an ethyl radical (•C₂H₅). chemicalbook.com The fragmentation pattern is therefore a powerful diagnostic tool for identifying the position of the methyl substituent.

| m/z | Assignment | Significance |

|---|---|---|

| 147 | [M]⁺˙ | Molecular Ion |

| 132 | [M-15]⁺ or [M-CH₃]⁺ | Base Peak, loss of methyl radical |

| 117 | [M-30]⁺ or [M-CH₃-CH₃]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key characteristic absorption bands for the parent compound 1,2,3,4-tetrahydroquinoline (B108954) are well-established. For the 4-methyl derivative, these bands are largely preserved with additional absorptions related to the methyl group.

N-H Stretch : A moderate to sharp absorption band appears in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H Aromatic Stretch : Weak to medium bands are observed just above 3000 cm⁻¹.

C-H Aliphatic Stretch : Strong absorption bands appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the CH, CH₂, and CH₃ groups in the saturated ring.

C=C Aromatic Stretch : One or more medium to strong bands are present in the 1500-1600 cm⁻¹ region.

C-N Stretch : This vibration typically appears in the 1250-1350 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly those based on density functional theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the properties of this compound.

These computational approaches can be used to:

Predict Spectroscopic Data : Calculations can accurately predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. Comparing these calculated spectra with experimental results can aid in the definitive assignment of signals and the confirmation of the molecular structure.

Conformational Analysis : Theoretical methods can be used to calculate the geometries and relative energies of different possible conformers, such as those with the C4-methyl group in axial or equatorial positions. This helps in understanding the conformational landscape and predicting the most stable three-dimensional structure of the molecule, which corroborates findings from low-temperature NMR studies.

Elucidate Reaction Mechanisms : Computational studies can model the transition states and reaction pathways for processes involving tetrahydroquinolines, providing a molecular-level understanding of their reactivity.

Analyze Electronic Structure : Methods like Natural Bond Orbital (NBO) analysis can provide information about charge distribution, orbital interactions, and the electronic nature of the molecule, which helps in rationalizing its chemical behavior and spectroscopic properties.

The synergy between these high-level computational methods and advanced spectroscopic experiments provides a robust and detailed characterization of this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a highly effective and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rjptonline.org It is employed to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics.

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. The resulting optimized geometry provides precise predictions of bond lengths and bond angles.

For the related compound, 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) (6-MTHQ), a full structure optimization was carried out using DFT with the B3LYP functional and a 6-311+G(**) basis set. researchgate.netnih.gov This level of theory is well-regarded for its balance of accuracy and computational efficiency in describing organic molecules. The study calculated the geometric parameters for the quinoline (B57606) ring system and its substituents. While the complete dataset for 6-MTHQ is extensive, examples of calculated bond lengths for the hetero-ring included values such as N28-C16 = 1.36 Å and C16-C19 = 1.42 Å, which are typical for such structures. researchgate.net The computational results across different models, including DFT, were reported to be in good agreement with each other, providing a confident characterization of the molecule's three-dimensional structure. researchgate.net Such calculations for this compound would similarly elucidate the precise spatial arrangement of its atoms, including the puckering of the saturated heterocyclic ring and the orientation of the methyl group at the C4 position.

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. DFT calculations are routinely used to determine these characteristics by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. rjptonline.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Chemical Potential (μ) : This measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative chemical potential values indicate a lesser tendency to donate an electron.

Chemical Hardness (η) : This is a measure of the molecule's resistance to a change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. rjptonline.org It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

While specific calculated values for this compound are not available in the cited literature, performing these calculations would provide a quantitative measure of its stability and reactivity profile.

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity (ω) | μ² / (2η) | Capacity to accept electrons. |

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. mdpi.com

Typically, the color red indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms. Conversely, the color blue represents regions of positive electrostatic potential, which are electron-poor and are targets for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. mdpi.comuni-muenchen.de

For this compound, an MEP analysis would likely show a negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), highlighting its acidic character. The aromatic ring would show a complex potential distribution, guiding its reactivity in electrophilic aromatic substitution reactions.

DFT is a cornerstone for the theoretical investigation of chemical reaction mechanisms. By mapping the potential energy surface, researchers can trace the entire path of a reaction from reactants to products, identifying intermediate structures and, crucially, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. wikipedia.org

Computational methods like the synchronous transit-guided quasi-Newton (QST2) approach can be used to locate transition state geometries. nih.gov Subsequent frequency calculations are performed to verify the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For tetrahydroquinoline systems, DFT has been used to study reactions such as regioselective nitration. These studies involve optimizing the geometries of reactants, intermediates (such as the σ-complex), transition states, and products to determine the reaction's feasibility and selectivity. wikipedia.org A similar investigation for this compound would provide deep insights into its reactivity in various chemical transformations.

The Electron Localization Function (ELF) is a theoretical tool used to analyze and visualize chemical bonding in molecular systems. It provides a measure of the probability of finding an electron pair in a given region of space. ELF analysis allows for a clear distinction between different types of chemical bonds (covalent, ionic, metallic) and non-bonding features like core electrons and lone pairs.

The ELF is represented as a scalar field with values ranging from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. This method provides a chemically intuitive picture of the electron distribution, which is often more detailed than what can be inferred from electron density alone. While no specific ELF analysis for this compound has been reported, its application would precisely map the covalent bonds within the aromatic and saturated rings and visualize the lone pair on the nitrogen atom, offering a deeper understanding of its bonding characteristics.

Ab Initio Hartree-Fock (HF) and Semi-Empirical Models (AM1, PM3, PM6, RM1)

Alongside DFT, other computational methods are also employed to study molecular properties, each with its own balance of accuracy and computational cost.

Ab Initio Hartree-Fock (HF) theory is a foundational method in quantum chemistry that solves the Schrödinger equation without empirical parameters. researchgate.net It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation. While generally less accurate than DFT for many properties, HF is computationally less demanding and serves as a valuable starting point for more advanced correlated methods.

Semi-empirical models are simplified versions of Hartree-Fock theory that significantly reduce computational time by making approximations and introducing parameters derived from experimental data. uni-muenchen.de This makes them suitable for very large molecules. Common semi-empirical methods include:

AM1 (Austin Model 1)

PM3 (Parametric Method 3) , a reparameterization of AM1.

PM6 (Parametric Method 6) , a more recent model with improved parameterization.

RM1 (Recife Model 1) , another refinement of the AM1 model.

In the computational study of 6-methyl-1,2,3,4-tetrahydroquinoline by Arjunan et al., these methods (HF, AM1, PM3, PM6, and RM1) were used alongside DFT to perform geometry optimizations. researchgate.net The study found that the bond lengths and angles calculated by these varied methods were in good agreement with one another, demonstrating that even faster, approximate methods can provide reliable structural information for this class of molecules. This comparative approach is valuable for validating results and selecting the most appropriate method based on the desired accuracy and available computational resources.

Molecular Docking and Dynamics Simulations in Biological Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target at the molecular level. These in silico methods are instrumental in drug discovery and medicinal chemistry for elucidating potential mechanisms of action, predicting binding affinities, and understanding the stability of ligand-receptor complexes.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the strength of the interaction, often expressed as a binding energy or docking score. Following docking, molecular dynamics simulations can be employed to simulate the dynamic behavior of the ligand-receptor complex over time, offering a more detailed view of the interaction's stability and the conformational changes that may occur.

Despite the utility of these techniques for studying related heterocyclic compounds like tetrahydroquinoline and tetrahydroisoquinoline derivatives, a comprehensive search of scientific literature reveals a notable absence of specific molecular docking or molecular dynamics simulation studies focused exclusively on this compound. While numerous computational studies have been performed on various substituted tetrahydroquinolines to explore their potential as inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) and mTOR, specific data detailing the binding interactions, binding energy, or dynamic stability of the parent compound this compound within a biological target are not available in the reviewed literature. unesp.brmdpi.com

Therefore, a detailed analysis of its binding modes, key interacting amino acid residues, and the dynamic behavior of its complexes, supported by data tables of binding energies and simulation parameters, cannot be provided at this time due to the lack of published research in this specific area. The application of these computational methods to this compound represents a clear gap in the current scientific landscape, indicating an opportunity for future research to explore its potential biological activities through in silico approaches.

Biological Activities and Medicinal Chemistry of 4 Methyl 1,2,3,4 Tetrahydroquinoline Analogs

General Pharmacological Relevance of Tetrahydroquinolines

Tetrahydroquinolines (THQs) represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide array of biological activities. semanticscholar.org These scaffolds are prevalent in numerous natural products and have been synthetically modified to create a diverse library of compounds with therapeutic potential. semanticscholar.orgfrontiersin.org The pharmacological importance of the tetrahydroquinoline nucleus is underscored by its presence in drugs with various applications.

The broad spectrum of biological activities exhibited by tetrahydroquinoline derivatives includes anti-inflammatory, antibacterial, antiviral, anticancer, and antimalarial properties. semanticscholar.org For instance, certain synthetic THQ analogs have shown promise as potent agents against various cancer cell lines. nih.gov Furthermore, the tetrahydroquinoline core is a key structural feature in compounds being investigated for the treatment of neurodegenerative diseases. The versatility of the THQ scaffold allows for structural modifications that can modulate its pharmacological profile, making it a privileged structure in drug discovery and development.

Specific Biological Activities of 4-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

Among the broader class of tetrahydroquinolines, derivatives of this compound have been the subject of specific investigations, revealing notable antifungal and antibacterial activities. These studies highlight the potential of this particular scaffold in the development of new anti-infective agents.

Antifungal Activities

Derivatives of this compound have demonstrated significant efficacy against a range of fungal pathogens, including both molds and dermatophytes.

A series of 4-methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines has been synthesized and evaluated for their antifungal properties. researchgate.net These compounds exhibited very good antifungal activities against several Aspergillus species, which are known opportunistic human pathogens. researchgate.net The findings indicate that the this compound scaffold can serve as a promising foundation for the development of novel antifungal agents targeting these molds. researchgate.net One study reported that a 2-(4-pyridinyl)-1,2,3,4-tetrahydroquinoline derivative was highly active against Aspergillus spp. with a Minimum Inhibitory Concentration (MIC) value of 31.2 µg/mL. semanticscholar.org Another (N-tetrahydroquinoline) urea (B33335) derivative showed an MIC value of 12.5 µg/mL against Aspergillus niger. semanticscholar.org

The same series of 4-methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines also displayed excellent activity against common dermatophytes, including Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes. researchgate.net These fungi are responsible for a variety of superficial skin, hair, and nail infections in humans and animals. researchgate.net The potent activity of these derivatives, with one compound showing an MIC of 8 µg/mL against dermatophytes, underscores their potential as lead structures for the development of new treatments for dermatophytosis. semanticscholar.org Furthermore, another study highlighted that certain 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives specifically showed antifungal activity against dermatophytes, with one compound exhibiting an MIC range of 32-65 μg/mL. semanticscholar.org

Antibacterial Activities

In addition to their antifungal properties, derivatives of this compound have been investigated for their antibacterial potential, with a specific focus on their mechanism of action.

Recent research has focused on novel 1,2,3,4-tetrahydroquinoline-triazole hybrids as inhibitors of E. coli DNA Gyrase B, a crucial enzyme for bacterial DNA replication and a well-established target for antibacterial drugs. nih.gov A study detailed the synthesis and evaluation of ten such compounds, with some demonstrating significant antibacterial activity against E. coli. nih.gov

Two compounds, in particular, 6b and 6i, exhibited strong antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against E. coli, which was superior to the standard drug Ciprofloxacin (B1669076) (MIC 25 μg/mL) used in the same study. nih.gov In silico docking studies further supported these findings, indicating a favorable interaction between the tetrahydroquinoline-triazole hybrids and the active site of E. coli DNA Gyrase B. nih.gov

**Table 1: Antibacterial Activity of this compound-Triazole Hybrids against *E. coli***

| Compound | MIC (μg/mL) |

| 6b | 12.5 |

| 6i | 12.5 |

| Ciprofloxacin (Standard) | 25 |

Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold have been investigated for their antibacterial properties, demonstrating varied efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications on the tetrahydroquinoline ring play a crucial role in determining the spectrum and potency of the antibacterial activity. nih.gov

Research into 4H-4-oxoquinolizines, which are structurally related to quinolones, has shown potent activity against a range of Gram-positive and Gram-negative organisms. nih.gov Many of these compounds demonstrated superior activity against Gram-positive bacteria when compared to ciprofloxacin and were also effective against ciprofloxacin- and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In contrast, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good to potent activity against several Gram-positive strains, including multidrug-resistant isolates, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov However, these same compounds displayed no significant inhibitory activity against the Gram-negative strain Escherichia coli. nih.gov

Other studies have reported on N-(substituted-2-alkyl-1,2,3,4-(tetrahydro)quinolin-4-yl) formamides, with some analogs showing significant activity against the Gram-negative bacterium Pseudomonas aeruginosa, with MIC values as low as 0.003 µg/mL. researchgate.net This highlights the potential for developing strain-specific antibacterial agents through targeted chemical modifications of the tetrahydroquinoline core. nih.govresearchgate.net Plant flavonoids, another class of compounds, have also been studied for their mechanisms against Gram-negative bacteria, suggesting that targeting the cell membrane and DNA gyrase are important strategies. mdpi.com

Table 1: Antibacterial Activity of Tetrahydroquinoline Analogs and Related Compounds| Compound Class | Bacterial Strain | Gram Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| cis-3-amino-4-methylpiperidine oxoquinolizine analogue (3ss) | S. aureus NCTC 10649M | Gram-Positive | ED50: 0.8 mg/kg (in vivo) | nih.gov |

| cis-3-amino-4-methylpiperidine oxoquinolizine analogue (3ss) | S. pneumoniae ATCC 6303 | Gram-Positive | ED50: 2.0 mg/kg (in vivo) | nih.gov |

| cis-3-amino-4-methylpiperidine oxoquinolizine analogue (3ss) | E. coli JUHL | Gram-Negative | ED50: 1.4 mg/kg (in vivo) | nih.gov |

| Pentanoic acid derivatives (4c, 4d, 4e, 4f) | Multidrug-resistant S. aureus (MRSA, QRSA) | Gram-Positive | 2 | nih.gov |

| Pentanoic acid derivatives (4a-4h) | E. coli 1356 | Gram-Negative | >64 | nih.gov |

| (6-fluor-2-pentyl-1,2,3,4-(tetrahidro)quinolin-4-il) formamide | P. aeruginosa (PA2) | Gram-Negative | 0.003 | researchgate.net |

| N-(6-nitro-2-penthyl-1,2,3,4-(tetrahidro)quinolin-4-il) formamide | P. aeruginosa (PA2) | Gram-Negative | 0.025 | researchgate.net |

Anti-Cancer and Cytotoxic Agents

The 1,2,3,4-tetrahydroquinoline framework is recognized as a significant scaffold in the design of novel anti-cancer agents. researchgate.netnih.gov Its derivatives have demonstrated a wide range of activities against various cancer cell lines, acting through diverse mechanisms of action. researchgate.netnih.gov The versatility of the tetrahydroquinoline core allows for structural modifications that can lead to compounds with potent antiproliferative and cytotoxic effects. nih.govmdpi.com Research has shown that these analogs can induce apoptosis, inhibit cell migration, and interfere with key signaling pathways involved in cancer progression. researchgate.netnih.govresearchgate.net

NF-κB Inhibition

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of cellular processes such as inflammation, immune response, cell growth, and apoptosis. nih.govnih.gov Its dysregulation is linked to the development and progression of many diseases, including cancer. nih.govmdpi.com Consequently, the NF-κB signaling pathway has become a key target for the development of new anticancer therapies. nih.gov

A series of novel 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.govacs.org Structure-activity relationship studies revealed that the nature and position of substituents on the tetrahydroquinoline core significantly influence inhibitory potency. nih.gov Notably, the presence of an electron-withdrawing group, such as a trifluoromethyl (-CF3) group, at the R1 position of the scaffold resulted in superior inhibitory effects on NF-κB transcriptional activity compared to electron-releasing groups. nih.gov One of the most potent compounds identified, scaffold 6g , was found to be 53 times more potent than a reference compound in inhibiting NF-κB activity. acs.org

Cytotoxicity against Human Cancer Cell Lines (e.g., NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT 15)

In conjunction with their NF-κB inhibitory action, 1,2,3,4-tetrahydroquinoline analogs have been evaluated for their direct cytotoxic effects against a panel of human cancer cell lines. nih.govacs.org A synthesized series of derivatives demonstrated significant in vitro activity against lung (NCI-H23), renal (ACHN), breast (MDA-MB-231), prostate (PC-3), gastric (NUGC-3), and colon (HCT 15) cancer cell lines. nih.govacs.org

The compound 6g , which was a highly potent NF-κB inhibitor, also exhibited the most powerful cytotoxicity against all the tested cancer cell lines. acs.org This dual activity suggests a potential link between NF-κB inhibition and the induction of cancer cell death. Other studies have also confirmed the cytotoxic potential of different tetrahydroquinoline derivatives against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers, further establishing this scaffold as a promising starting point for the development of new anticancer drugs. nih.govmdpi.commdpi.com

Table 2: Cytotoxicity of 1,2,3,4-Tetrahydroquinoline Analog 6g against Human Cancer Cell Lines| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| NCI-H23 | Lung | Data not specified in abstract | acs.org |

| ACHN | Renal | Data not specified in abstract | acs.org |

| MDA-MB-231 | Breast | Data not specified in abstract | acs.org |

| PC-3 | Prostate | Data not specified in abstract | acs.org |

| NUGC-3 | Gastric | Data not specified in abstract | acs.org |

| HCT 15 | Colon | Data not specified in abstract | acs.org |

Antimitotic Activity

Antimitotic agents are compounds that disrupt the process of mitosis, a critical phase of the cell cycle, leading to cell cycle arrest and often apoptosis in cancer cells. nih.gov While natural products like Vinca alkaloids and taxanes are well-known antimitotics that target microtubules, research is ongoing to identify new compounds with similar mechanisms. nih.gov

Direct evidence specifically labeling this compound analogs as "antimitotic" is limited in the available literature. However, related activities such as the induction of cell cycle arrest have been reported for this class of compounds. For instance, a study on novel tetrahydroquinolinone derivatives found that the lead compound, 20d , caused a time-dependent increase in the number of HCT-116 colon cancer cells in the G0/G1 phase of the cell cycle. researchgate.net This disruption of normal cell cycle progression is a hallmark of compounds that interfere with mitosis, suggesting that some tetrahydroquinoline derivatives may exert their anticancer effects, at least in part, through an antimitotic or cell-cycle-arresting mechanism.

Antioxidant Properties

Tetrahydroquinoline derivatives have been recognized for their potential as antioxidant agents. mdpi.comresearchgate.net These compounds can scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant capacity of these analogs is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov

One study found that newly synthesized tetrahydroquinoline derivatives exhibited exceptional antioxidant activity in the ABTS assay, with EC50 values lower than 10 μg/mL, outperforming the standard antioxidant ascorbic acid (EC50 = 35 μg/mL). mdpi.com Another investigation reported that a tetrahydroquinoline derivative, SF8 , showed the most potent DPPH scavenging effect with an IC50 value of 29.19 ± 0.25 µg/mL, which was more potent than the standards ascorbic acid and quercetin. nih.gov The antioxidant activity of 1,2,3,4-tetrahydroquinolines is influenced by substituents on the ring; for example, the presence of hydroxyl (OH) or amino (NH2) groups ortho to the heterocyclic NH group was found to increase the antioxidant induction period. researchgate.net

Table 3: Antioxidant Activity of Tetrahydroquinoline Derivatives| Compound/Derivative | Assay | Activity (IC50/EC50 in µg/mL) | Reference |

|---|---|---|---|

| Novel THQ derivatives | ABTS | < 10 | mdpi.com |

| Ascorbic Acid (Standard) | ABTS | 35 | mdpi.com |

| SF8 | DPPH | 29.19 ± 0.25 | nih.gov |

| SF4 | DPPH | 29.79 ± 0.26 | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 41.38 ± 0.34 | nih.gov |

Retinoid X Receptor Agonism

Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. benthamscience.comnih.gov RXRs function by forming dimers, either with themselves (homodimers) or with other nuclear receptors (heterodimers). benthamscience.com Agonists that selectively activate RXRs, known as rexinoids, have therapeutic applications, particularly in cancer treatment. benthamscience.comnih.gov

While much of the research on RXR agonists has focused on compounds with a tetrahydronaphthalene core, such as bexarotene, the structural similarity of this scaffold to tetrahydroquinoline suggests that tetrahydroquinoline-based analogs could also function as RXR modulators. nih.gov Research has been conducted to design and synthesize novel RXR-selective agonists to improve upon existing therapies and reduce side effects. nih.gov Although direct studies extensively detailing this compound derivatives as RXR agonists are not prominently featured in the search results, the development of synthetic ligands for RXRs is an active area of research. benthamscience.commdpi.com The focus is on creating compounds that can selectively modulate RXR activity, offering a potential therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. elsevierpure.com

Potential in Neurodegenerative Illnesses (drawing parallels from Tetrahydroisoquinolines)

While direct studies on this compound are limited in the context of neurodegenerative diseases, valuable insights can be drawn from the closely related tetrahydroisoquinoline (THIQ) scaffold, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ). The neuroprotective potential of 1MeTIQ and its analogs suggests that this compound derivatives could exert beneficial effects in neurodegenerative conditions through similar mechanisms. nih.govresearchgate.net These mechanisms are primarily centered around combating oxidative stress and excitotoxicity, two key pathological processes in neurodegeneration. mdpi.com

Free Radical Scavenging Properties

A crucial aspect of neuroprotection is the ability to counteract oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. Polysubstituted tetrahydroquinolines have been identified as potent inhibitors of radical-chain oxidation. bohrium.comresearchgate.net The antioxidant properties of these compounds are significant as they can help mitigate the neuronal damage caused by oxidative stress, a common feature in neurodegenerative disorders. mdpi.com

Studies on various tetrahydroquinoline derivatives have demonstrated their capacity to act as free radical scavengers. researchgate.netnih.govmdpi.comnih.gov The antioxidant effect of these derivatives is influenced by the nature and position of substituents on the quinoline (B57606) ring. For instance, the presence of electron-donating groups can enhance the radical scavenging activity. mdpi.com This suggests that appropriate substitution on the this compound core could yield potent antioxidant agents. The secondary nitrogen atom within the hydroquinoline ring is thought to play a role in the antioxidant action by forming a stable radical. mdpi.com

The neuroprotective effects of the related compound 1MeTIQ are, in part, attributed to its ability to reduce free radicals formed during dopamine (B1211576) catabolism. nih.gov This free-radical scavenging capability is a key component of its neuroprotective profile. researchgate.net Therefore, it is plausible that this compound analogs could also exhibit significant antioxidant activity, contributing to their potential therapeutic value in neurodegenerative diseases.

Inhibition of Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in a variety of acute and chronic neurological disorders. mdpi.com This process is triggered by the excessive activation of glutamate (B1630785) receptors, leading to a massive influx of calcium ions and subsequent activation of neurotoxic intracellular cascades. mdpi.com The ability to inhibit this process is a key strategy in the development of neuroprotective agents.

Parallels drawn from 1MeTIQ are particularly insightful in this regard. Research has shown that 1MeTIQ can prevent glutamate-induced cell death and calcium influx. nih.gov This protective effect is a distinguishing feature when compared to the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), which does not offer the same level of neuroprotection against glutamate-induced toxicity. nih.gov This highlights the importance of the methyl group in modulating the biological activity of the tetrahydroisoquinoline scaffold. Furthermore, 1MeTIQ has been shown to prevent the release of excitatory amino acids induced by kainate in the rat frontal cortex, further underscoring its role in mitigating excitotoxicity. nih.gov Given these findings, it is reasonable to hypothesize that this compound and its derivatives may also possess the ability to interfere with the pathways of glutamate-induced excitotoxicity, offering a potential avenue for neuroprotection.

Antagonism to the Glutamatergic System and NMDA Receptors

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in synaptic plasticity, learning, and memory. youtube.com However, overactivation of NMDA receptors is a key event in excitotoxic neuronal damage. virginia.edu Therefore, antagonism of the glutamatergic system and NMDA receptors represents a promising therapeutic strategy for neurodegenerative diseases. mdpi.com

Studies on 1MeTIQ have indicated a specific action on NMDA receptors, as evidenced by its ability to inhibit [3H]MK-801 binding. nih.gov This suggests that part of its neuroprotective effect stems from its interaction with the NMDA receptor complex. The antagonism of the glutamatergic system by 1MeTIQ is considered a crucial element of its complex mechanism of neuroprotection. nih.govresearchgate.net While direct evidence for this compound is not yet available, the structural similarities to NMDA receptor antagonists that feature a heterocyclic core suggest that this class of compounds could be explored for their potential to modulate glutamatergic neurotransmission. The development of substituted tetrahydroquinolines as NMDA receptor antagonists could offer a pathway to new therapeutic agents for neurological disorders where excitotoxicity is a contributing factor.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of potent and selective therapeutic agents.

Influence of Substituents on Biological Potency and Selectivity

The substitution pattern on the tetrahydroquinoline core dictates the compound's interaction with biological targets, thereby affecting its potency and selectivity. For instance, in the context of antioxidant activity, the presence of hydroxyl (OH) and amino (NH2) groups ortho to the heterocyclic NH group in 1,2,3,4-tetrahydroquinolines has been shown to increase the induction period in oxygen-absorption methods, indicating enhanced antioxidant activity. researchgate.net The nature of the substituent also plays a role, with electron-donating groups generally favoring antioxidant potential. mdpi.com

In a series of 1,2,3,4-tetrahydroquinoline derivatives evaluated for their antioxidant and enzyme inhibitory activities, the presence of an electronegative atom was found to have a potent effect on DPPH free radical scavenging. nih.gov The position of substituents is also critical. For example, in a study of substituted tetrahydroquinolines as orexin (B13118510) 1 (OX1) receptor antagonists, limited steric tolerance and a preference for electron deficiency at the 7-position were observed. nih.gov

The following table summarizes the influence of various substituents on the biological activity of tetrahydroquinoline derivatives based on findings from multiple studies.

| Compound Series | Substituent/Modification | Observed Effect on Biological Activity | Reference |

| 1,2,3,4-Tetrahydroquinolines | OH and NH2 groups ortho to the heterocyclic NH | Increased antioxidant activity | researchgate.net |

| 1,2,3,4-Tetrahydroquinoline Derivatives | Electronegative atom | Potent DPPH free radical scavenging | nih.gov |

| Substituted Tetrahydroisoquinolines | Pyridylmethyl groups at the acetamide (B32628) position | Optimal for orexin 1 (OX1) receptor antagonist activity | nih.gov |

| 2,4-Substituted Tetrahydroquinolines | N-[2-(α-furanyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] acetamide | Potent anti-radical capacity, more potent than α-tocopherol | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline Analogs | Hydroxyl substitution | Decreased neurotoxicity | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline Analogs | Methoxyl substitution | Increased neurotoxicity | nih.gov |